An In-depth Technical Guide to 2-Methoxyethyl Phenyl Ether and its Isomer, (2-Methoxyethyl)benzene
An In-depth Technical Guide to 2-Methoxyethyl Phenyl Ether and its Isomer, (2-Methoxyethyl)benzene
DISCLAIMER: The term "2-Methoxyethyl phenyl ether" can be ambiguous. This guide addresses the two most likely interpretations: 2-Methoxyethyl phenyl ether (CAS 41532-81-4) , where the methoxyethyl group is bonded to a phenoxy oxygen, and its structural isomer (2-Methoxyethyl)benzene (CAS 3558-60-9) , where the methoxyethyl group is bonded directly to the benzene ring. It is crucial for researchers to verify the correct chemical identity via its CAS number for their specific application.
2-Methoxyethyl phenyl ether
IUPAC Name: 2-methoxyethoxybenzene CAS Number: 41532-81-4 Chemical Structure: C₆H₅OCH₂CH₂OCH₃
This compound is a phenyl ether, a class of molecules often utilized in pharmaceutical design as hydrogen-bond acceptors that are not hydrogen-bond donors. This property can enhance the pharmacokinetic profiles of drug candidates.[1] The phenyl ether motif is present in a variety of medications.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Methoxyethyl phenyl ether.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [2][3] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| Boiling Point | 218.1 °C at 760 mmHg | [4][5] |
| Density | 0.995 g/cm³ | [4][5] |
| Flash Point | 79.1 °C | [4] |
| Refractive Index | 1.486 | [4] |
| Vapor Pressure | 0.189 mmHg at 25°C | [4] |
| LogP | 1.73 | [6] |
| Appearance | Colorless liquid | [4] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, benzene) | [4] |
Spectral Data
-
¹H NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[7]
-
¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[7]
-
Mass Spectrometry: The mass spectrum is available on the NIST WebBook.[8]
-
Infrared (IR) Spectroscopy: The FTIR spectrum (capillary cell, neat) is available through PubChem.[7] Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances around 1050 cm⁻¹ and 1250 cm⁻¹.
Synthesis
A common method for the synthesis of 2-Methoxyethyl phenyl ether is the Williamson ether synthesis. This involves the reaction of a phenol with an alkyl halide in the presence of a base. A patented method describes the reaction of a phenol compound with 2-chloroethyl methyl ether under pressure and at elevated temperatures without a strong polar solvent.[9]
This protocol is an illustrative example based on the principles of Williamson ether synthesis for preparing 2-methoxyethoxy-benzenes.[9]
Materials:
-
Phenol
-
2-Chloroethyl methyl ether
-
Potassium carbonate (or another suitable base)
-
Anhydrous, aprotic polar solvent (e.g., DMF, acetonitrile) (Optional, for atmospheric pressure reactions)
-
Autoclave (for pressure reaction)
Procedure (High-Temperature, Pressure Method):
-
Charge a suitable autoclave with phenol, potassium carbonate (base), and an excess of 2-chloroethyl methyl ether.[9] The use of a solvent is optional but can be omitted.[9]
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to a temperature above 95°C (e.g., 150°C). The reaction is conducted under the pressure generated at this temperature.[9]
-
Maintain the reaction at the set temperature for several hours (e.g., 10 hours) to ensure completion.[9]
-
After the reaction period, cool the autoclave to room temperature.
-
Vent any excess pressure and open the autoclave.
-
Filter the reaction mixture to remove solid inorganic salts (e.g., potassium chloride and excess potassium carbonate).
-
Wash the solids with a small amount of a suitable solvent (e.g., toluene) and combine the filtrates.
-
Work-up the filtrate by first removing the excess 2-chloroethyl methyl ether via distillation.
-
The desired product, 2-Methoxyethyl phenyl ether, is then isolated by fractional distillation under reduced pressure.[9]
Biological Activity and Applications
2-Methoxyethyl phenyl ether has been identified as a natural product in the plant Homalomena occulta.[7] This plant is used in traditional Vietnamese medicine and has been shown to contain numerous bioactive compounds, including sesquiterpenoids with anti-inflammatory properties and extracts with significant antioxidant activity.[10][11][12][13] However, the specific biological activity of 2-Methoxyethyl phenyl ether has not been extensively studied. Its structural class, phenyl ethers, is significant in medicinal chemistry for improving the developability of drug candidates.[1][14]
(2-Methoxyethyl)benzene
IUPAC Name: (2-Methoxyethyl)benzene Common Name: Phenylethyl methyl ether CAS Number: 3558-60-9 Chemical Structure: C₆H₅CH₂CH₂OCH₃
This compound is a structural isomer of 2-Methoxyethyl phenyl ether. It belongs to the alkylbenzene class of compounds.[15] It is primarily used in the flavor and fragrance industries for its powerful, diffusive, and warm floral odor.[10]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of (2-Methoxyethyl)benzene.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [12][13] |
| Molecular Weight | 136.19 g/mol | [12][13] |
| Boiling Point | 185-190 °C | [1][14] |
| Density | ~0.95 g/cm³ | [1][16] |
| Flash Point | 65.56 - 80 °C | [1][16] |
| Refractive Index | 1.493 - 1.501 | [1][14] |
| Appearance | Colorless liquid | [11] |
| Odor | Sharp, rosy-green, warm floral | [10] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [14] |
Spectral Data
-
¹H NMR Spectroscopy: Spectral data is available through chemical suppliers and databases like ChemicalBook.[17]
-
¹³C NMR Spectroscopy: Spectral data is available through databases like ChemicalBook.[18]
-
Mass Spectrometry: The mass spectrum is available on the NIST WebBook.[19]
-
Infrared (IR) Spectroscopy: The IR spectrum is available on the NIST WebBook.[16][17] Key absorptions for ethers are due to C-O single-bond stretching in the 1050 to 1150 cm⁻¹ range.
Synthesis
(2-Methoxyethyl)benzene can be prepared from 2-phenylethanol. A green synthesis approach utilizes dimethyl carbonate (DMC) as both a methylating agent and a solvent with a solid base catalyst.[20] A more traditional laboratory synthesis would involve the Williamson ether synthesis.
This protocol is based on the literature describing a green synthetic route.[20]
Materials:
-
2-Phenylethanol (2-PE)
-
Dimethyl carbonate (DMC)
-
Li/MgO solid base catalyst
-
High-pressure reactor equipped with a magnetic stirrer
Procedure:
-
Prepare the Li/MgO catalyst by a combustion method as described in the literature.[20]
-
Charge the high-pressure reactor with 2-phenylethanol, dimethyl carbonate (in a molar excess, e.g., 1:10.5 ratio of 2-PE to DMC), and the Li/MgO catalyst.[20]
-
Seal the reactor and begin vigorous stirring (e.g., 1000 rpm).
-
Heat the reaction mixture to the optimal temperature (e.g., 180°C) and maintain for the required reaction time (e.g., 5 hours).[20]
-
Monitor the reaction progress using Gas Chromatography (GC) analysis of withdrawn samples.
-
After the reaction reaches high conversion (e.g., 95%), cool the reactor to room temperature.
-
Recover the catalyst by filtration.
-
The product, (2-Methoxyethyl)benzene, can be purified from the reaction mixture by distillation.
Biological Activity and Applications
The primary application of (2-Methoxyethyl)benzene is in the flavor and fragrance industry.[10] There is limited specific information on its use in drug development. However, alkylbenzene derivatives are a broad class of compounds with diverse applications, including as raw materials for detergents and as solvents.[15] In medicinal chemistry, the strategic addition of alkyl groups can modulate a molecule's physicochemical properties, such as lipophilicity, which can improve pharmacokinetic parameters like absorption and metabolic stability.[21][22]
References
- 1. Phenol ether - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for (2-Methoxyethyl)benzene (HMDB0032621) [hmdb.ca]
- 3. (2-methoxyethyl)benzene | CAS#:3558-60-9 | Chemsrc [chemsrc.com]
- 4. In vitro antioxidant activity and content of bioactive compounds from Homalomena occulta | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 5. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyethyl phenyl ether | SIELC Technologies [sielc.com]
- 7. 2-Methoxyethyl phenyl ether | C9H12O2 | CID 96375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, (2-methoxyethoxy)- [webbook.nist.gov]
- 9. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 12. Sesquiterpenoids from Homalomena occulta affect osteoblast proliferation, differentiation and mineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Further sesquiterpenoids from the rhizomes of Homalomena occulta and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 16. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 17. (2-Methoxyethyl)benzene(3558-60-9) IR Spectrum [m.chemicalbook.com]
- 18. (2-Methoxyethyl)benzene(3558-60-9) 13C NMR spectrum [chemicalbook.com]
- 19. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 20. ias.ac.in [ias.ac.in]
- 21. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 22. omicsonline.org [omicsonline.org]
